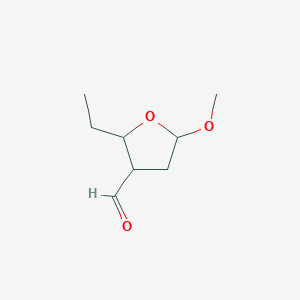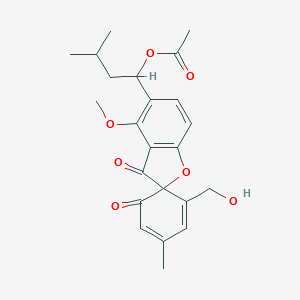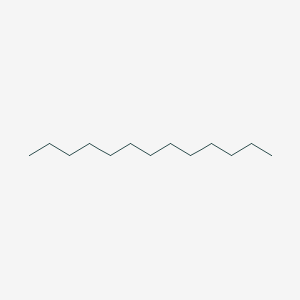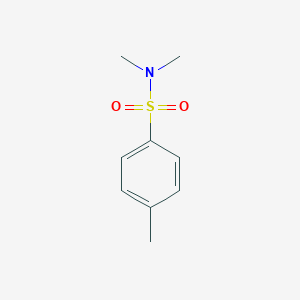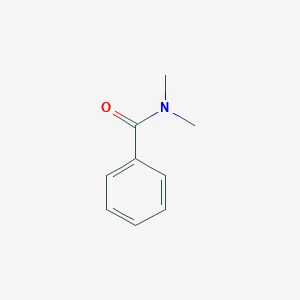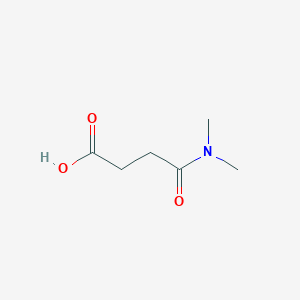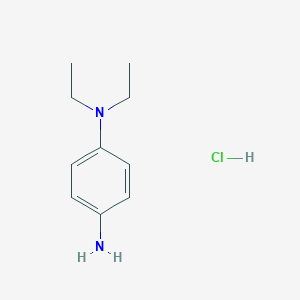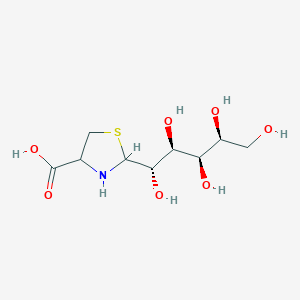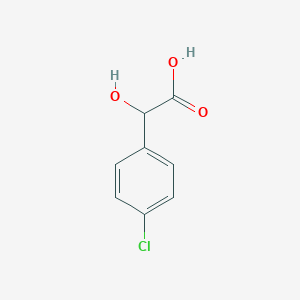
4-Chloromandelic acid
Overview
Description
4-Chloromandelic acid is a chemical compound with the molecular formula C8H7ClO3. It is a derivative of mandelic acid, where a chlorine atom is substituted at the para position of the benzene ring. This compound is known for its white to light yellow crystalline powder appearance and is used in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
4-Chloromandelic acid (4-ClMA) is a chemical compound with the molecular formula C8H7ClO3 . It is used as a precursor in the preparation of 2-aryloxy-2-arylalkanoic acids for diabetes and lipid disorders drugs
Mode of Action
It is known that 4-clma can be resolved using ®- (+)-benzyl-1-phenylethylamine ( ®- (+)-bpa) via diastereomeric salts formation . This process involves interactions like hydrogen bonding and CH/π interactions. The chlorine…chlorine interaction was observed in the less soluble salt presenting as Cl…Cl between adjacent hydrogen network columns, while the Cl/π interaction was observed in the more soluble salt .
Biochemical Pathways
Mandelic acid and its derivatives, which include 4-clma, are known to be involved in various degradation pathways in bacteria . These pathways involve enzymes such as mandelate racemase, S-mandelate dehydrogenase, benzoylformate decarboxylase, benzaldehyde dehydrogenase, and downstream benzoic acid degradation pathways .
Pharmacokinetics
The optimal resolution conditions for 4-clma have been determined: absolute ethanol as a solvent, the molar ratio of 4-clma to ®- (+)-bpa as 1:1, the filtration temperature as 15 °c, and the amount of solvent as 16 mL/1 mmol 4-ClMA . These conditions could potentially influence the bioavailability of 4-ClMA.
Result of Action
It is known that 4-clma is used as a precursor in the preparation of 2-aryloxy-2-arylalkanoic acids for diabetes and lipid disorders drugs , suggesting that it may have a role in the treatment of these conditions.
Action Environment
The environment can significantly influence the action, efficacy, and stability of 4-ClMA. Factors such as temperature, solvent type, and molar ratios can affect the resolution process of 4-ClMA . For instance, the optimal resolution conditions were determined to be the molar ratio of 4-ClMA to ®- (+)-BPA of 1:1, the amount of absolute ethanol of 1.6 mL/1 mmol 4-ClMA, and the filtration temperature of 15 °C .
Biochemical Analysis
Biochemical Properties
4-Chloromandelic acid plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as hydroxynitrile lyase and nitrilase, which are involved in the metabolism of nitriles and carboxylic acids . These interactions are crucial for the conversion of nitriles to carboxylic acids, a process that is important in both natural and industrial settings. The nature of these interactions involves the binding of this compound to the active sites of these enzymes, facilitating the catalytic conversion of substrates.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in the levels of key metabolites. Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, thereby altering the downstream signaling cascades.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target biomolecule, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity. Conversely, it can also activate other enzymes by inducing conformational changes that enhance their catalytic efficiency.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The stability of this compound is influenced by environmental conditions such as temperature and pH. Over time, the compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, although these effects may diminish as the compound degrades.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic processes or modulating gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage or disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to the metabolism of nitriles and carboxylic acids . It interacts with enzymes such as hydroxynitrile lyase and nitrilase, which facilitate the conversion of nitriles to carboxylic acids. These interactions are essential for maintaining metabolic flux and regulating the levels of key metabolites within the cell.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the movement of the compound across cellular membranes, ensuring its proper localization and accumulation within target tissues. The distribution of this compound can influence its overall efficacy and impact on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloromandelic acid can be synthesized through several methods. One common method involves the chlorination of mandelic acid. The reaction typically uses thionyl chloride or phosphorus pentachloride as chlorinating agents under controlled conditions to introduce the chlorine atom at the para position of the benzene ring .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic asymmetric synthesis or diastereomeric salt resolution. The latter involves the use of chiral resolving agents such as ®-(+)-benzyl-1-phenylethylamine to separate the enantiomers of this compound .
Chemical Reactions Analysis
Types of Reactions: 4-Chloromandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-chlorobenzoylformic acid.
Reduction: Reduction reactions can convert it to 4-chlorophenylglycolic acid.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride are employed for substitution reactions.
Major Products:
Oxidation: 4-chlorobenzoylformic acid.
Reduction: 4-chlorophenylglycolic acid.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Chloromandelic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a chiral building block in the synthesis of biologically active molecules.
Medicine: It is a key intermediate in the production of drugs for diabetes and lipid disorders.
Industry: It is used in the manufacture of specialty chemicals and as a resolving agent for racemic mixtures.
Comparison with Similar Compounds
- 2-Chloromandelic acid
- 3-Chloromandelic acid
- 4-Bromomandelic acid
- 4-Fluoromandelic acid
Comparison: 4-Chloromandelic acid is unique due to the position of the chlorine atom, which significantly influences its chemical properties and reactivity. Compared to its analogs, such as 2-chloromandelic acid and 3-chloromandelic acid, the para-substitution in this compound provides distinct steric and electronic effects, making it more suitable for specific synthetic applications .
Properties
IUPAC Name |
2-(4-chlorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSFWXSSALIZAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883404 | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492-86-4, 7138-34-3 | |
| Record name | 4-Chloromandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=492-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, 4-chloro-alpha-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000492864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-CHLOROMANDELIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-CHLOROMANDELIC ACID | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8112 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-chloro-.alpha.-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30883404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloromandelic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Chloro-DL-mandelic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


